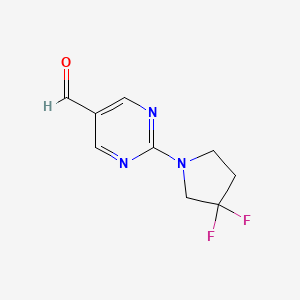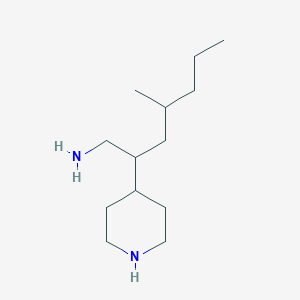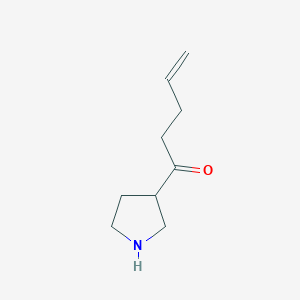![molecular formula C12H24N2O B13159859 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with 2-(pyrrolidin-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The purification process might involve techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or pyrrolidine derivatives.
科学的研究の応用
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
2,3-Dimethylbutanamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
N-[2-(Pyrrolidin-3-YL)ethyl]butanamide: Similar structure but without the dimethyl substitution, affecting its reactivity and interactions.
2,3-Dimethyl-N-[2-(pyrrolidin-2-YL)ethyl]butanamide: Positional isomer with the pyrrolidine ring attached at a different position, leading to variations in its properties.
Uniqueness
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is unique due to the presence of both the dimethyl substitution and the pyrrolidine ring. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChIキー |
SAKDXORSSGZVAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)NCCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
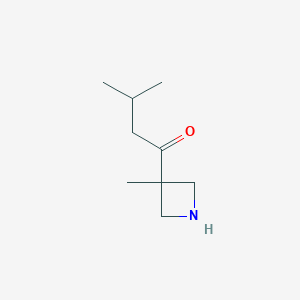
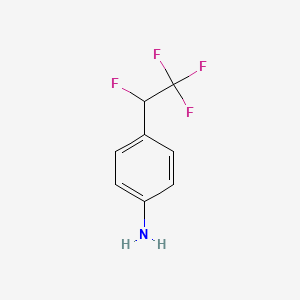
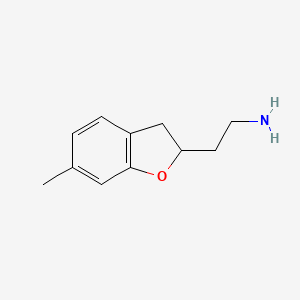
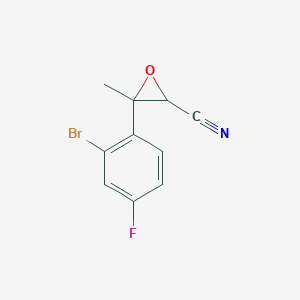
![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
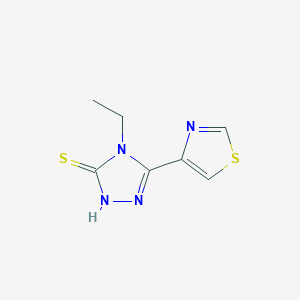
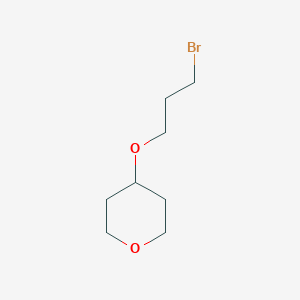
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
